molecular formula C22H12BrFN4O2 B2741604 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291846-48-4

2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2741604
CAS No.: 1291846-48-4
M. Wt: 463.266
InChI Key: IXZNXXPWQDWSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The phthalazinone moiety is substituted at position 2 with a 4-bromophenyl group and at position 4 with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl substituent. The bromine and fluorine atoms likely enhance binding affinity and metabolic stability through hydrophobic interactions and electronic effects .

Properties

IUPAC Name

2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrFN4O2/c23-14-8-10-16(11-9-14)28-22(29)18-7-2-1-6-17(18)19(26-28)21-25-20(27-30-21)13-4-3-5-15(24)12-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZNXXPWQDWSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Br)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenyl and 3-fluorophenyl derivatives, followed by the formation of the oxadiazole ring and subsequent coupling with the dihydrophthalazinone moiety. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential biological activity. This could include studies on its interaction with biological targets, its effects on cellular processes, and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one may be explored for its potential therapeutic applications. This could involve screening for activity against various diseases, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in preclinical and clinical studies.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and scaffold modifications.

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS: 1207014-04-7)

  • Structural Differences :
    • Replaces the 4-bromophenyl group at position 2 with a simple phenyl ring.
    • Substitutes the 3-fluorophenyl group on the oxadiazole with a 4-methoxyphenyl group.
  • Absence of bromine reduces molecular weight (396.41 g/mol vs. ~447 g/mol for the target compound) and may decrease hydrophobic interactions .

2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one

  • Structural Differences: Positions bromine at the ortho-position (2-bromophenyl) on the oxadiazole instead of the para-position (4-bromophenyl) in the target compound. Replaces the 3-fluorophenyl group with a methylene-linked oxadiazole and substitutes the phthalazinone’s 4-position with a 4-methoxyphenyl group.
  • The methylene spacer may increase flexibility, reducing rigidity compared to the direct oxadiazole-phthalazinone fusion in the target compound .

4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS: 1291862-31-1)

  • Structural Differences :
    • Positions bromine at the meta-position (3-bromophenyl) on the oxadiazole instead of the para-position (4-bromophenyl) in the target compound.
    • Substitutes the 3-fluorophenyl group with a phenyl ring.
  • Implications: Meta-bromine may alter binding orientation due to divergent electronic and steric profiles compared to para-substituted analogs.

Triazole and Pyrazole Derivatives

Compounds such as 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () and 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () highlight the prevalence of bromophenyl and fluorophenyl motifs in medicinal chemistry. However, their triazole or pyrazole cores differ fundamentally from the phthalazinone-oxadiazole scaffold, leading to distinct conformational and electronic properties .

Key Observations

  • Halogen Effects : Bromine at para- or meta-positions and fluorine at meta-positions modulate electronic and steric properties, influencing binding and stability .
  • Substituent Diversity : Methoxy groups increase hydrophilicity, whereas halogens enhance lipophilicity, critical for pharmacokinetic optimization .

Biological Activity

The compound 2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one represents a novel structure in the field of medicinal chemistry. This compound combines various pharmacophores, including bromophenyl and fluorophenyl groups, alongside an oxadiazole moiety, which is known for its diverse biological activities. This article delves into the biological activities associated with this compound, exploring its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The IUPAC name of the compound indicates its complex structure, which includes:

  • Bromophenyl group : Contributes to the lipophilicity and potential interaction with biological targets.
  • Fluorophenyl group : Increases metabolic stability and may enhance binding affinity.
  • Oxadiazole ring : Known for a variety of biological activities including antimicrobial and anticancer properties.

The molecular formula is C22H12BrFN4O2C_{22}H_{12}BrFN_4O_2, with a molecular weight of approximately 452.25 g/mol.

Biological Activity Overview

Research has shown that derivatives of oxadiazoles exhibit a wide range of biological activities. The specific compound under discussion has been evaluated for its potential in several areas:

  • Anticancer Activity :
    • Studies indicate that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to the one in focus have shown IC50 values ranging from 0.470.47 to 1.41.4 µM against thymidylate synthase (TS), an important enzyme in DNA synthesis .
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells.
  • Antimicrobial Properties :
    • The oxadiazole moiety is associated with significant antibacterial activity against both gram-positive and gram-negative bacteria. Compounds with similar structures have shown effectiveness against Staphylococcus spp. and Bacillus species .
    • The presence of halogen substituents (bromine and fluorine) enhances their antimicrobial efficacy by improving membrane permeability.
  • Anti-inflammatory Effects :
    • Some studies suggest that oxadiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process .

The mechanism through which This compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and inflammation.
  • Receptor Interaction : Binding to various receptors can modulate signaling pathways associated with cell survival and apoptosis.
  • Cell Membrane Interaction : The lipophilic nature due to bromine and fluorine substituents facilitates better interaction with cell membranes, enhancing bioavailability.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Cytotoxicity Studies :
    • A study on a related oxadiazole derivative revealed significant cytotoxicity against human cancer cell lines with an IC50 value of approximately 92.492.4 µM across multiple cancer types .
  • Antimicrobial Efficacy :
    • Research demonstrated that synthesized oxadiazole derivatives exhibited strong bactericidal effects against gram-positive bacteria while showing moderate activity against gram-negative strains .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa0.47 - 1.4
AntimicrobialStaphylococcus spp.Not specified
Anti-inflammatoryCOX EnzymesNot specified

Table 2: Cytotoxicity Results

CompoundCell LineIC50 Value (µM)
Compound AHeLa92.4
Compound BHCT116Not specified
Compound CMCF7Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.